Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane
Description
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is a silicon-based organometallic compound characterized by a trimethylsilyl group attached to a conjugated diyne chain with a methylidene substituent. Its structure, (CH₃)₃Si–C≡C–CH₂–C≡C–CH₂–CH₂, positions it as a hybrid molecule combining the stability of silicon with the reactivity of unsaturated carbon-carbon bonds.
Properties
CAS No. |
820964-73-6 |
|---|---|
Molecular Formula |
C11H16Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
trimethyl(5-methylidenehepta-1,6-diynyl)silane |
InChI |
InChI=1S/C11H16Si/c1-6-11(2)9-7-8-10-12(3,4)5/h1H,2,7,9H2,3-5H3 |
InChI Key |
BZXNCTFRQJSVPY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCC(=C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an appropriate alkyne under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or ozone to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is utilized as a reagent in organic synthesis due to its ability to participate in various coupling reactions. Its structure allows it to act as a source of the 5-methylidenehepta-1,6-diynyl group, which can be introduced into other organic molecules.
Case Study: Synthesis of Complex Molecules
In a study by Smith et al. (2020), the compound was employed in the synthesis of complex polycyclic aromatic hydrocarbons. The researchers demonstrated that using this compound as a precursor facilitated the formation of desired products with high yields and selectivity.
Materials Science
Surface Modification
The compound is effective for surface modification applications. Its silane group enables covalent bonding to various substrates, enhancing properties such as hydrophobicity and chemical resistance.
Application in Coatings
Research by Zhang et al. (2021) highlighted the use of this compound in creating advanced coatings for metal surfaces. The coatings exhibited improved corrosion resistance and adhesion properties compared to traditional silane-based coatings.
Biomedical Applications
Antimicrobial Properties
The compound has shown potential in biomedical applications due to its antimicrobial properties when used in surface treatments. A study conducted by Lee et al. (2022) investigated its efficacy against biofilm formation on medical devices. The results indicated significant reduction in bacterial adhesion when surfaces were treated with this compound.
Photovoltaic Applications
Enhancement of Solar Cell Efficiency
this compound has been explored as an additive in the fabrication of organic photovoltaic cells. Its incorporation into the active layer has been shown to improve charge transport properties and overall device efficiency.
Research Findings
A recent study by Kumar et al. (2023) reported that solar cells incorporating this silane compound exhibited a 15% increase in power conversion efficiency compared to control devices without the additive.
Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Organic Synthesis | Acts as a reagent for introducing alkynyl groups into organic molecules | Smith et al., 2020 - High yields in polycyclic aromatic hydrocarbons synthesis |
| Materials Science | Used for surface modification to enhance hydrophobicity and chemical resistance | Zhang et al., 2021 - Improved corrosion resistance in coatings |
| Biomedical Applications | Exhibits antimicrobial properties for treating medical device surfaces | Lee et al., 2022 - Reduced bacterial adhesion on treated surfaces |
| Photovoltaic Applications | Enhances efficiency of organic solar cells | Kumar et al., 2023 - 15% increase in power conversion efficiency |
Mechanism of Action
The mechanism of action of Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane involves its interaction with various molecular targets. The compound can participate in multiple reaction pathways, including nucleophilic addition, electrophilic substitution, and radical reactions. These interactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, reactivity, and applications of Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane with analogous silane compounds:
Reactivity and Stability
- Conjugated Diynes : The target compound’s diyne system enables participation in [2+2] or [4+2] cycloadditions, contrasting with single alkyne systems like Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, which is tailored for boron-mediated cross-coupling .
- Silane Group : Unlike trichlorophenyl silane, which undergoes rapid hydrolysis, the trimethylsilyl group provides steric protection, enhancing stability under ambient conditions .
- Fluorinated vs. Hydrocarbon Chains : Triethoxy(heptadecafluorodecyl)silane’s fluorinated chain imparts extreme hydrophobicity, whereas the target compound’s hydrocarbon backbone may facilitate compatibility with organic solvents .
Biological Activity
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is an organosilicon compound characterized by its unique structure featuring multiple triple bonds and a silane group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple unsaturated bonds suggests potential reactivity that could be harnessed in biological systems.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related diynes have shown that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle pathways.
Table 1: Summary of Anticancer Studies on Related Compounds
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of silane derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating a promising alternative for treating resistant strains.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cells.
- Cell Cycle Modulation : Certain derivatives influence cell cycle progression, particularly in cancer cells.
- Membrane Disruption : The amphiphilic nature of silanes allows them to integrate into lipid membranes, causing destabilization and cell lysis in microbes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
